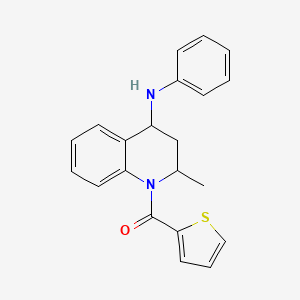
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as PBA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBA belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In
科学的研究の応用
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been found to have anti-inflammatory properties and can be used to treat various inflammatory conditions.
作用機序
The mechanism of action of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been found to inhibit the activity of the proteasome, a complex that plays a crucial role in the degradation of intracellular proteins. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including the proteasome, the PI3K/Akt/mTOR signaling pathway, and the JAK/STAT signaling pathway. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has anti-inflammatory properties and can be used to treat various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its high yield and purity, which makes it a suitable candidate for various laboratory experiments. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is also relatively easy to synthesize, and the synthesis method can be easily scaled up for large-scale production. However, one of the limitations of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One area of research is the development of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine derivatives with improved solubility and bioavailability. Another area of research is the identification of new targets for N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, which could lead to the development of new therapeutic applications. Additionally, the use of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in combination with other drugs or therapies is an area of research that holds promise for the treatment of various diseases.
合成法
The synthesis of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the reaction of 4-chloro-6-(1H-pyrazol-1-yl) pyrimidine with benzylamine in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine by the addition of an acid. The yield of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine obtained from this method is generally high, and the purity of the compound can be further improved by recrystallization.
特性
IUPAC Name |
N-benzyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-5-12(6-3-1)10-15-13-9-14(17-11-16-13)19-8-4-7-18-19/h1-9,11H,10H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANMXAMHRHMMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)

![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)
![1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B4959571.png)
